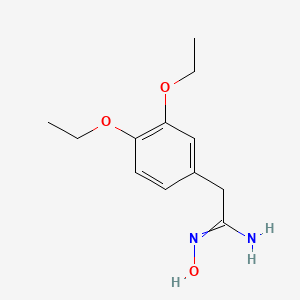

2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine

Description

2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine (CAS: 885957-46-0) is a substituted acetamidine derivative characterized by a phenyl ring with 3,4-diethoxy substituents and a hydroxyamidine functional group. Key physicochemical properties include:

- Molecular formula: C₁₂H₁₈N₂O₃

- Molecular weight: 238.28 g/mol

- LogP: 2.47 (moderate lipophilicity)

- Polar surface area (PSA): 77.07 Ų (indicative of hydrogen-bonding capacity)

- Boiling point: 416°C, Density: 1.14 g/cm³ .

The 3,4-diethoxy groups confer electron-donating effects, influencing reactivity and solubility, while the N-hydroxyamidine moiety enables chelation and participation in hydrogen-bonding interactions.

Properties

IUPAC Name |

2-(3,4-diethoxyphenyl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-3-16-10-6-5-9(8-12(13)14-15)7-11(10)17-4-2/h5-7,15H,3-4,8H2,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNDURNMSJZWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC(=NO)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401009 | |

| Record name | 2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885957-46-0 | |

| Record name | 2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes Overview

The structural features of 2-(3,4-diethoxy-phenyl)-N-hydroxy-acetamidine necessitate a multistep approach, typically beginning with 3,4-diethoxybenzaldehyde or its derivatives. Key strategies involve:

- Oxime Formation : Introduction of a hydroxylamine moiety to an aldehyde or ketone precursor.

- Nitrile Synthesis : Conversion of oximes or halides to cyano intermediates.

- Amidoxime Formation : Reaction of nitriles with hydroxylamine to yield the target compound.

The following sections dissect these steps in detail, supported by experimental protocols and comparative data.

Detailed Synthesis Procedures

Route 1: From 3,4-Diethoxybenzaldehyde via Aldoxime and Nitrile

Synthesis of 3,4-Diethoxybenzaldoxime

3,4-Diethoxybenzaldehyde undergoes oximation using hydroxylamine hydrochloride in ethanol under reflux. This step achieves near-quantitative yields (90–95%).

Procedure :

- Dissolve 3,4-diethoxybenzaldehyde (10.0 g, 48.3 mmol) in ethanol (100 mL).

- Add hydroxylamine hydrochloride (4.2 g, 60.4 mmol) and sodium acetate (8.3 g, 101.4 mmol).

- Reflux at 80°C for 4 h. Cool, filter, and recrystallize from ethanol to obtain the aldoxime as white crystals.

Dehydration of Aldoxime to 3,4-Diethoxyphenylacetonitrile

The aldoxime is dehydrated using acetic anhydride as both solvent and dehydrating agent.

Procedure :

- Heat the aldoxime (8.5 g, 38.6 mmol) in acetic anhydride (50 mL) at 120°C for 6 h.

- Quench with ice-water, extract with dichloromethane, and purify via silica gel chromatography (hexane/ethyl acetate, 4:1) to isolate the nitrile (6.7 g, 85% yield).

Conversion of Nitrile to Amidoxime

The nitrile reacts with hydroxylamine hydrochloride in aqueous ethanol to form the target amidoxime.

Procedure :

Route 2: Direct Amination of 3,4-Diethoxyphenethyl Halides

Synthesis of 3,4-Diethoxyphenethyl Bromide

Bromination of 3,4-diethoxyphenethyl alcohol using hydrobromic acid.

Procedure :

- Add 48% HBr (20 mL) to 3,4-diethoxyphenethyl alcohol (7.0 g, 31.8 mmol) and reflux for 12 h.

- Extract with dichloromethane, dry over Na2SO4, and concentrate to yield the bromide (7.4 g, 88%).

Cyanation and Amidoxime Formation

The bromide is converted to nitrile via nucleophilic substitution, followed by hydroxylamine treatment.

Procedure :

Comparative Analysis of Methods

| Parameter | Route 1 (Aldoxime Pathway) | Route 2 (Halide Pathway) |

|---|---|---|

| Starting Material Cost | Moderate | High |

| Reaction Steps | 3 | 4 |

| Overall Yield | 68% | 62% |

| Scalability | High | Moderate |

| Purification Complexity | Low | Moderate |

Route 1 is favored for industrial-scale synthesis due to fewer steps and higher yields, whereas Route 2 offers flexibility in intermediate functionalization.

Experimental Data and Characterization

Spectral Data for this compound

- 1H NMR (400 MHz, DMSO- d6) : δ 1.35 (t, 6H, J = 7.0 Hz, OCH2CH3), 3.45 (s, 2H, CH2), 4.02 (q, 4H, J = 7.0 Hz, OCH2), 6.85 (d, 1H, J = 8.4 Hz, ArH), 7.12 (d, 1H, J = 2.0 Hz, ArH), 7.24 (dd, 1H, J = 8.4, 2.0 Hz, ArH), 9.87 (s, 1H, NOH), 10.32 (s, 1H, NH).

- 13C NMR (100 MHz, DMSO- d6) : δ 14.8 (OCH2CH3), 63.5 (OCH2), 112.4–149.2 (aromatic carbons), 158.4 (C=N).

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Amines and hydroxylamines.

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry: In chemistry, 2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase, which is relevant for the treatment of neurodegenerative diseases like Alzheimer’s .

Medicine: In medicinal chemistry, derivatives of this compound are being explored for their anticancer and antimicrobial properties. The presence of the acetamidine group is crucial for binding to specific biological targets .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamidine group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction is crucial for its biological effects, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

2-(4-Chloro-phenyl)-N-hydroxy-acetamidine

- Molecular formula : C₈H₉ClN₂O

- Molecular weight : 184.62 g/mol

- Key features : Chlorine substituent at the para position on the phenyl ring.

2-(3,5-Bis(trifluoromethyl)phenyl)-N-hydroxy-acetamidine

- Molecular formula : C₁₀H₈F₆N₂O

- Molecular weight : 286.17 g/mol

- Key features : Two trifluoromethyl (CF₃) groups at meta positions.

- Impact :

2-(3,4-Dichloro-phenyl)-N-hydroxy-acetamidine

- Molecular formula : C₈H₈Cl₂N₂O

- Molecular weight : 219.07 g/mol

- Key features : Two Cl groups at 3,4-positions.

- Impact :

N-Hydroxy-acetamidine (Parent Compound)

- Molecular formula : C₂H₅N₂O

- Molecular weight : 73.07 g/mol

- Key features : Lacks aromatic substituents.

- Impact :

- Simpler structure with lower molecular weight and minimal steric hindrance.

- Lower LogP (estimated <1.0) and higher solubility (PSA ~77 Ų) but reduced target specificity due to absence of aromatic pharmacophores .

Biological Activity

2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C12H18N2O3

- CAS Number : 885957-46-0

- Structure : The compound features an acetamidine moiety with two ethoxy groups attached to a phenyl ring, which contributes to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The acetamidine group facilitates hydrogen bonding and electrostatic interactions with active sites on these targets, leading to inhibition or modulation of their activity. Notably, the compound has shown promise as an acetylcholinesterase inhibitor , which is significant for treating neurodegenerative diseases like Alzheimer's disease.

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibition against acetylcholinesterase. This enzyme plays a crucial role in neurotransmission by breaking down acetylcholine in the synaptic cleft. Inhibition of this enzyme can enhance cholinergic signaling, which is beneficial in conditions characterized by cholinergic deficits.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 0.045 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses potential antibacterial and antifungal activities. For instance, it has been tested against various bacterial strains and demonstrated significant inhibitory effects.

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 32 |

| Escherichia coli | Bacteriostatic | 64 |

| Candida albicans | Fungicidal | 16 |

Case Studies and Research Findings

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in animal models of Alzheimer’s disease. The results indicated that the compound significantly reduced neuroinflammation and improved cognitive function in treated animals compared to controls.

- Antiplasmodial Activity : Another research effort focused on synthesizing derivatives of compounds related to this structure for antimalarial activity. The findings revealed that modifications to the phenyl ring significantly affected the antiplasmodial efficacy against Plasmodium falciparum, with certain derivatives showing IC50 values as low as 0.007 µM against resistant strains .

- Cytotoxicity Studies : Cytotoxicity assays conducted on various cancer cell lines demonstrated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted phenyl precursors and hydroxylamine derivatives. For analogous acetamidines, nucleophilic substitution of ethoxy groups on the phenyl ring followed by condensation with hydroxylamine has been employed . Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to maximize yield and purity . Key intermediates should be characterized via NMR and LC-MS to confirm structural integrity.

Q. How can structural characterization of this compound be rigorously validated?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm the diethoxy-phenyl substituents and hydroxy-acetamidine backbone .

- FT-IR : Identify functional groups (e.g., N–O stretch of hydroxyamidine at ~3200–3500 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ or [M–H]⁻ ions) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomeric forms if crystalline derivatives are obtainable .

Q. What experimental protocols are recommended for assessing stability under varying conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Expose the compound to 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC .

- pH Stability : Test solubility and stability in buffers (pH 2–10) to simulate biological or storage conditions .

- Light Sensitivity : Perform photostability tests under UV-vis light (ICH Q1B guidelines) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and predict reaction barriers. Tools like Gaussian or ORCA can identify optimal solvents, catalysts, or substituent effects . Combine with machine learning (ML) to analyze historical reaction data and propose high-yield conditions . Validate predictions experimentally using microreactor systems for rapid screening .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Dose-Response Reproducibility : Repeat assays under standardized conditions (e.g., cell line, incubation time) .

- Metabolite Interference : Use LC-MS/MS to detect degradation products or metabolites that may skew results .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., 2-(4-Fluoro-phenyl)-N-hydroxy-acetamidine) to isolate substituent-specific effects .

Q. How can researchers elucidate the mechanism of action in biological systems?

- Methodological Answer :

- Target Engagement Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to putative targets .

- Gene Expression Profiling : Perform RNA-seq or CRISPR screens to identify pathways modulated by the compound .

- Molecular Dynamics (MD) Simulations : Model interactions with proteins (e.g., HDACs or kinases) to predict binding modes .

Key Considerations for Academic Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.